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This protocol details a high-throughput method for detecting, counting, and sorting bacterial cells based on

their accumulation of intracellular polyphosphate (polyP) granules, which is crucial for understanding

phosphorus cycling and bacterial metabolism [1].

Principle

The method is based on the specific staining of intracellular polyP granules with fluorescent dyes. The dye

4′,6-diamidino-2-phenylindole (DAPI) undergoes a spectral shift upon binding to polyP, emitting

fluorescence at a different wavelength proportional to the polyP concentration [1]. The synthetic

fluorochrome JC-D7 is also a selective dye for labeling endogenous polyP in living cells and shows great

promise for enumerating PAB from environmental samples [1]. Detection is performed using Flow

Cytometry, allowing for rapid analysis and cell sorting [1].

Materials and Reagents

Dye Solution: 4′,6-diamidino-2-phenylindole (DAPI) or JC-D7.
Strains: Control strains, such as Tetrasphaera elongata (high polyP accumulator) and a

Pseudomonas strain (low polyP accumulator) [1].
Equipment: Flow cytometer with cell sorting capability (e.g., FACSVantage SE) [1].

Buffers and Culture Media: Appropriate for the bacterial strains used [1].
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Experimental Protocol

The table below summarizes the key steps for sample preparation and analysis.

Step Task Description Critical Parameters

1 Culture &
Harvest

Grow bacterial cells under conditions
that promote polyP accumulation.

Harvest cells by centrifugation [1].

Ensure growth conditions are
optimized for polyP accumulation.

2 Staining Resuspend cell pellet in a buffer

containing DAPI or JC-D7 dye [1].

Dye concentration and incubation

time (in the dark) must be
optimized for different sample

types.

3 Flow Cytometry
Analysis

Analyze the stained cell suspension

using a flow cytometer. A total of 5,000
events or more should be analyzed [1].

Use appropriate laser and filter

settings to detect the specific
fluorescence emission of the dye-

polyP complex.

4 Data
Interpretation

The fluorescence intensity is

proportional to the intracellular polyP
concentration. Cells with high

fluorescence are classified as PAB [1].

Always include positive and

negative control strains to
validate the staining and gating

strategy.

Workflow Diagram

The diagram below illustrates the core steps of this protocol.
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Application Note 2: Detection of Intracellular Reactive
Oxygen Species (ROS)

This protocol provides a robust method for detecting intracellular ROS in living cells using the fluorescent

probe CM-H(_2)DCFDA, which is essential for studying oxidative stress in drug development and

toxicology [2].

Principle

The cell-permeant probe CM-H(_2)DCFDA passively diffuses into cells, where intracellular esterases

cleave it, trapping the non-fluorescent compound inside. Upon oxidation by various ROS (e.g., hydrogen

peroxide, hydroxyl radicals), it is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The

fluorescence intensity, measured by flow cytometry, is proportional to the intracellular ROS level [2].

Propidium Iodide (PI) is used to exclude dead or dying cells from the analysis [2].
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Materials and Reagents

Probe: CM-H(_2)DCFDA (Life Technologies, catalog number: C6827) [2].
Viability Stain: Propidium Iodide (PI, 1.0 mg/ml) [2].

Buffers: Hank’s Balanced Salt Solution (HBSS) with Calcium and Magnesium; DPBS [2].
Equipment: Flow cytometer (e.g., FACSVantage SE) with a 488 nm laser, 525 nm bandpass filter

(FL-1, green) for DCF, and a 620 nm bandpass filter (FL-3, red) for PI [2].
Cell Line: This protocol uses the non-cancerous human thyroid epithelial cell line "HTori-3.1" but is

adaptable to other cell lines [2].

Experimental Protocol

The table below details the step-by-step procedure for ROS detection.

Step Task Description Critical Parameters

1 Cell
Preparation

Plate cells at a density of 2.5 x 10^5 cells

per well in a 6-well plate and culture until
90% confluent [2].

Use phenol red-free medium to

avoid interference with
fluorescence detection [2].

2 Harvest &
Wash

Wash cells with warm DPBS, harvest by
trypsinization, and neutralize with

complete medium. Centrifuge (200 x g, 5
min) and wash the pellet with DPBS [2].

Handle cells gently to avoid
inducing artifactual ROS

production.

3 Staining with
Probe

Resuspend cell pellet in HBSS containing
10 µM CM-H(_2)DCFDA. Incubate at

37°C in the dark for 45 min [2].

The incubation must be in the
dark, as the probe is light-

sensitive.

4 Viability
Staining

Add Propidium Iodide to a final

concentration of 1 µg/mL immediately
before flow cytometry analysis. Place

tubes on ice and keep in the dark [2].

PI staining must be done

immediately before analysis to
minimize dye uptake by healthy

cells.

5 Flow
Cytometry

Analyze a minimum of 5,000 events per

sample. Collect green DCF fluorescence
in FL-1 and red PI fluorescence in FL-3

[2].

Use a 525 nm bandpass filter for

DCF (FL-1) and a 620 nm
bandpass filter for PI (FL-3) [2].
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Step Task Description Critical Parameters

6 Gating &
Analysis

Gate on the PI-negative (living) cell
population. Record the DCF fluorescence

(FL-1) within this live cell gate [2].

Results can be presented as the
Mean Fluorescence Intensity or as

the percentage of cells with high
ROS (M2 gate) [2].

Workflow Diagram

The following chart visualizes the experimental workflow for ROS detection.
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To cite this document: Smolecule. [Application Note 1: Detection of Polyphosphate-Accumulating

Bacteria (PAB) by Flow Cytometry]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b13163193#pomarose-staining-and-detection-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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